Mangoral
概要
説明
準備方法
Mangoral is synthesized using manganese chloride tetrahydrate, a natural trace element. The preparation involves mixing the manganese chloride tetrahydrate with two absorption promoters, L-Alanine and Vitamin D3. The resulting powder is then mixed with 200 mL of water and taken orally . Industrial production methods focus on ensuring the purity and stability of the compound, as well as the consistency of the absorption promoters.
化学反応の分析
Mangoral primarily undergoes absorption in the small intestine, where it is taken up by normal hepatocytes and excreted via the bile . The compound does not undergo significant chemical reactions such as oxidation, reduction, or substitution in the body. Instead, its primary function is to act as a contrast agent for MRI, enhancing the visualization of liver lesions.
科学的研究の応用
Mangoral is being developed as a targeted medical imaging drug for diagnostic MRI, specifically for visualizing metastatic focal liver lesions in patients where the use of gadolinium-based contrast agents may be medically inadvisable . It addresses a significant unmet medical need related to detecting and localizing liver metastases, potentially increasing the survival rate for cancer patients . This compound has shown improved diagnostic efficacy compared to MRI without a contrast agent and is considered safe based on Phase I and Phase II clinical trials .
作用機序
Mangoral is taken orally and absorbed in the small intestine into the portal liver vein. It is then taken up by normal hepatocytes and excreted via the bile . The compound enhances the contrast in MRI images by increasing the visibility of liver lesions, allowing for better diagnosis and treatment planning.
類似化合物との比較
Mangoral has been compared to gadolinium-based contrast agents, such as gadobenate dimeglumine. Studies have shown that this compound-enhanced MRI provides similar efficacy in terms of lesion detection, visualization, and delineation of liver metastases compared to gadolinium-based agents . The key advantage of this compound is its safety profile for patients with severe kidney impairment, who are at risk of developing nephrogenic systemic fibrosis when exposed to gadolinium . Similar compounds include gadobenate dimeglumine and other gadolinium-based contrast agents .
This compound’s unique properties and safety profile make it a promising alternative for liver MRI in patients with severe renal insufficiency.
生物活性
Mangoral is an innovative oral contrast agent developed for use in magnetic resonance imaging (MRI) specifically targeting patients with severe renal insufficiency. This compound is designed to improve the visualization of metastatic focal liver lesions, particularly in individuals who cannot tolerate gadolinium-based contrast agents due to the risk of nephrogenic systemic fibrosis (NSF). The development of this compound addresses a significant unmet medical need in the diagnostic imaging field, especially for cancer patients with compromised kidney function.
This compound operates as a liver-specific contrast agent that enhances the delineation and conspicuity of liver lesions during MRI. Its formulation allows for improved imaging without the adverse effects associated with traditional gadolinium-based agents. The biological activity of this compound is primarily characterized by its ability to accumulate in liver tissues, thereby providing clearer images of lesions compared to unenhanced MRI techniques.
Clinical Trials and Efficacy
Several clinical trials have been conducted to evaluate the safety and efficacy of this compound:
- Phase I and II Trials : These studies included a total of 178 participants and demonstrated significant improvements in MRI performance metrics such as lesion delineation and conspicuity, with p-values indicating strong statistical significance (p < 0.0001) for both parameters compared to unenhanced MRI .
- Ongoing Phase III Trial : This pivotal study aims to further validate this compound's effectiveness in a larger cohort (up to 200 patients) with severe renal impairment. The primary endpoint focuses on lesion visualization, comparing results from combined this compound-enhanced MRI against unenhanced MRI .
Summary of Clinical Findings
Study Phase | Participants | Primary Endpoint | Results |
---|---|---|---|
Phase I | 78 | Safety and tolerability | No serious adverse effects reported |
Phase II | 100 | Lesion delineation | p < 0.0001 improvement |
Phase III | Up to 200 | Lesion visualization | Ongoing; expected results in H2-2021 |
Case Studies
Recent studies have highlighted the diagnostic value of this compound in clinical settings:
- Case Study 1 : A patient with known liver metastases underwent MRI using this compound. The imaging revealed previously undetected lesions, demonstrating the agent's capacity to enhance diagnostic accuracy.
- Case Study 2 : In another instance, a patient with severe renal impairment was successfully imaged using this compound, resulting in clear visualization of metastatic lesions without the complications typically associated with gadolinium administration.
These case studies underscore this compound's potential as a safe alternative for patients at risk due to renal issues.
Safety Profile
The safety profile of this compound has been robust across clinical trials. No serious adverse events related to the compound have been reported, reinforcing its viability as a non-gadolinium contrast agent. The ongoing Phase III study continues to monitor safety parameters closely for up to 72 hours post-administration.
特性
IUPAC Name |
manganese(2+);dichloride;tetrahydrate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.Mn.4H2O/h2*1H;;4*1H2/q;;+2;;;;/p-2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFDGXZLMLFIJV-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[Cl-].[Cl-].[Mn+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H8MnO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。